N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide
Description
Properties
CAS No. |
917758-02-2 |
|---|---|
Molecular Formula |
C17H17N5O2 |
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-3-24-16-15-14(21-17(18)22-16)9-8-13(20-15)11-4-6-12(7-5-11)19-10(2)23/h4-9H,3H2,1-2H3,(H,19,23)(H2,18,21,22) |
InChI Key |
LNZWMZVHMPJLJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[3,2-d]pyrimidine Core
The core pyrido[3,2-d]pyrimidine scaffold is typically synthesized via cyclization reactions involving appropriately substituted pyridine and pyrimidine precursors. A common approach involves:
- Starting from a pyrido[3,4-d]pyrimidine derivative or related dione precursor.
- Chlorination of the dione to form 2,4-dichloropyrido[3,4-d]pyrimidine intermediates using reagents such as phosphorus oxychloride (POCl3) in the presence of bases like N-ethyl-N,N-diisopropylamine (DIEA) in toluene at room temperature or reflux conditions. Yields for this step range from 41% to 82% depending on conditions (e.g., reflux vs. room temperature, reaction time).
Introduction of the Ethoxy Group at Position 4
- The 4-chloro substituent on the pyrido[3,2-d]pyrimidine core is substituted by an ethoxy group via nucleophilic aromatic substitution.
- This is typically achieved by reacting the 4-chloro intermediate with ethanol under basic conditions or using sodium ethoxide in an appropriate solvent.
- Reaction conditions often involve reflux in ethanol or mixed solvents to facilitate substitution.
Amination at Position 2
- The 2-chloro substituent is replaced by an amino group through nucleophilic substitution with ammonia or an amine source.
- This step is conducted under mild conditions, often in polar aprotic solvents such as N,N-dimethylformamide (DMF) with bases like triethylamine at room temperature under inert atmosphere.
- Yields for amination steps are reported around 60-70%.
Coupling with the 4-Aminophenyl Group and Acetamide Formation
- The 6-position of the pyrido[3,2-d]pyrimidine is functionalized with a 4-aminophenyl substituent.
- This is achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) between the 6-chloro intermediate and 4-aminophenylboronic acid or related derivatives.
- Typical catalysts include tetrakis(triphenylphosphine)palladium(0) with bases such as sodium carbonate in mixed solvents (ethanol, water, toluene) at elevated temperatures (~120°C) for several hours.
- After coupling, the free amine on the phenyl ring is acetylated using acetic anhydride or acetyl chloride under mild conditions to form the acetamide group.
- Purification is performed by column chromatography to isolate the final product with yields around 60-70% for coupling and acetylation steps.
Summary Table of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Chlorination of pyrido[3,4-d]pyrimidine dione | Chlorination | POCl3, DIEA, toluene, 25°C or reflux, 18h | 41-82 | Formation of 2,4-dichloropyrido intermediate |
| 2. Ethoxy substitution at C-4 | Nucleophilic aromatic substitution | Ethanol or sodium ethoxide, reflux | Not explicitly reported | Introduction of ethoxy group |
| 3. Amination at C-2 | Nucleophilic substitution | Ammonia or amine, DMF, triethylamine, 20°C, inert atmosphere | ~63 | Replacement of 2-chloro with amino group |
| 4. Suzuki coupling at C-6 | Cross-coupling | Pd(PPh3)4, sodium carbonate, ethanol/water/toluene, 120°C, 3h | ~67 | Coupling with 4-aminophenylboronic acid |
| 5. Acetylation of phenyl amine | Acetylation | Acetic anhydride or acetyl chloride, mild conditions | Not explicitly reported | Formation of acetamide group |
Detailed Research Findings and Notes
- The chlorination step is critical for activating the pyrido[3,2-d]pyrimidine core for subsequent substitutions. The use of POCl3 with DIEA in toluene provides good yields but requires careful temperature control to avoid decomposition.
- The nucleophilic aromatic substitution to introduce the ethoxy group is facilitated by the electron-deficient nature of the pyrido[3,2-d]pyrimidine ring, allowing substitution of the chlorine at position 4.
- Amination at position 2 is performed under mild conditions to preserve other sensitive functional groups and avoid side reactions.
- The Suzuki coupling step is optimized by using palladium catalysts and aqueous base in mixed solvents, providing efficient coupling with arylboronic acids.
- Acetylation of the free amine on the phenyl ring is a straightforward step but requires purification to remove excess reagents and byproducts.
- Purification techniques such as silica gel column chromatography and recrystallization are employed at various stages to ensure high purity of intermediates and final product.
- Analytical data such as ^1H NMR, LC-MS, and HRMS confirm the structure and purity of intermediates and final compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrido[3,2-d]pyrimidine core facilitates nucleophilic substitution at electron-deficient positions. Key reactions include:
-
The 2-amino group on the pyrimidine ring acts as a directing group, enhancing reactivity at the 4-ethoxy position.
-
Chlorine substituents (in analogs) are readily displaced by amines or alkoxy groups under mild conditions .
Functionalization of the Acetamide Group
The acetamide moiety participates in hydrolysis and coupling reactions:
-
The acetamide’s electron-withdrawing nature stabilizes adjacent reactive sites, enabling selective modifications.
Reactivity of the Ethoxy Group
The 4-ethoxy substituent undergoes dealkylation and oxidation:
-
Ethoxy groups in pyrido[3,2-d]pyrimidines are susceptible to cleavage under strong acids, forming phenolic intermediates .
Amino Group Modifications
The 2-amino group participates in acylation and reductive amination:
-
The amino group’s nucleophilicity is enhanced by conjugation with the pyrimidine ring.
Cyclization and Ring Expansion
The core structure enables cyclization to form fused heterocycles:
| Reaction Type | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Intramolecular cyclization | POCl3, 110°C, 3 h | Quinazolinone analogs | Key step in antiviral drug synthesis |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
Photochemical and Thermal Stability
-
The compound degrades under UV light (λ = 254 nm) via radical pathways, forming de-ethylated and oxidized byproducts.
-
Thermal analysis (TGA) shows stability up to 200°C, with decomposition occurring above this threshold.
This compound’s reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry, particularly for anticancer and antiviral agent development . Experimental protocols emphasize optimized solvent systems (e.g., DMF for polar reactions, DCM for tosylation) and chromatography for purification .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide exhibit anticancer properties. The pyrido[3,2-d]pyrimidine moiety is known to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
2. Antimicrobial Properties
The compound's structure may provide antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit bacterial growth, making it a candidate for developing new antibiotics . Further research is necessary to determine its efficacy and mechanism of action against specific bacteria.
3. Neuroprotective Effects
There is emerging evidence that compounds containing the pyrimidine ring may offer neuroprotective effects. Studies have suggested that they can modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .
Biochemical Applications
1. Enzyme Inhibition
this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways that may be beneficial in treating metabolic disorders .
2. Molecular Biology Research
The compound can serve as a tool in molecular biology research for studying protein interactions and cellular signaling pathways. Its ability to selectively bind to certain proteins makes it useful for probing biological systems .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
N-Phenylacetamide Sulphonamides ()
Compounds with acetamide-linked phenyl groups and sulfonamide substituents exhibit notable bioactivities:
Key Differences :
- Core Heterocycle : The target compound’s fused pyrido-pyrimidine system may enhance rigidity and π-π stacking interactions compared to the flexible sulfonamide-linked phenyl rings in compounds 35–35.
- Substituent Effects : The ethoxy group in the target compound could improve metabolic stability relative to the sulfonamide derivatives, which may exhibit higher solubility due to polar sulfonamide groups.
Piperazine-Pyrimidine Acetamides ()
Patent-derived compounds with pyrimidine-piperazine-acetamide scaffolds include:
- N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (Example 72) .
- N-isopropyl-2-(3-(2-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-4-yl)phenoxy)acetamide .
Comparison :
- Substituent Positioning : The ethoxy group in the target compound at position 4 may influence steric interactions differently than the 4-methylpiperazinyl groups in the patent compounds, which are common in kinase inhibitors (e.g., imatinib derivatives).
Hypothesized Structure-Activity Relationships (SAR)
- Pyrido-Pyrimidine Core : Likely enhances target selectivity for kinases or DNA repair enzymes due to planar aromaticity, contrasting with sulfonamide derivatives’ broader analgesic effects .
- Ethoxy vs.
- Amino Group at Position 2: Could serve as a hydrogen-bond donor, analogous to the amino groups in antifolates (e.g., methotrexate), suggesting possible antiproliferative activity.
Biological Activity
Anticancer Activity
The compound has shown promising anticancer properties, likely due to its pyrido[3,2-d]pyrimidine core structure. Studies have indicated that derivatives of pyrido[3,2-d]pyrimidines possess antitumor properties and may inhibit specific enzymes involved in cancer progression.
Cell Line Studies
Research has been conducted on various cancer cell lines to evaluate the cytotoxic activity of compounds structurally similar to N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide. While not directly testing our compound of interest, these studies provide valuable insights into the potential anticancer activity of related structures.
A series of 2-amino-1,4-naphthoquinone-benzamides (5a-n) were evaluated against three cancer cell lines: MDA-MB-231, SUIT-2, and HT-29 . The results are summarized in the following table:
| Cell Line | Compound Activity | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | All compounds more potent | Superior |
| SUIT-2 | All compounds less potent | Inferior |
| HT-29 | Most compounds more potent | Superior |
Of particular note, compound 5e demonstrated the highest potency against all three cell lines tested .
The anticancer activity of this compound and its analogs is believed to be primarily through the induction of apoptosis. This mechanism has been confirmed through various experimental techniques:
- Cell Cycle Analysis : Derivatives 5f and 5l showed a dose-dependent increase in the percentage of sub-G1 cells, indicating apoptosis induction .
- Morphological Confirmation : Hoechst 33,258 staining of the most potent compounds (5e, 5f, 5g, and 5l) provided morphological evidence of apoptosis induction .
- Molecular Docking Studies : These studies suggest that the compound interacts favorably with target proteins, potentially leading to effective inhibition of tumor growth.
Antiviral Activity
This compound has also demonstrated potential antiviral properties, particularly against the hepatitis C virus (HCV). While specific data on this compound is limited, structurally similar compounds have shown promising results in antiviral research.
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally similar compounds is presented:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethoxy substitution, acetamide group | Potential anticancer and antiviral properties |
| 4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine | Fluorinated phenyl group | Antiviral activity against HCV |
| 4-Methyl-N-(4-(2-amino-pyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide | Methyl substitution on nitrogen | Potential anticancer properties |
The unique ethoxy substitution and arrangement of functional groups in this compound likely contribute to its specific biological activity profile and selectivity towards certain targets.
Conclusion and Future Directions
This compound shows promising biological activity, particularly in the areas of cancer treatment and antiviral therapy. Its ability to induce apoptosis in cancer cells and potentially inhibit viral replication makes it a compound of significant interest for further research.
Future studies should focus on:
- Direct evaluation of the compound's efficacy against various cancer cell lines and viral strains.
- Detailed mechanism of action studies, including protein binding assays and pathway analyses.
- In vivo studies to assess the compound's pharmacokinetics and toxicity profile.
- Structure-activity relationship (SAR) studies to optimize its biological activity and drug-like properties.
Q & A
Q. What are the key steps in synthesizing N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis involves sequential substitution, reduction, and condensation reactions. A representative protocol includes:
- Substitution : Reacting pyrimidine derivatives (e.g., 4-(aryl)-2-ethyl-6-fluoropyrimidine) with acetamide-containing aniline derivatives in polar aprotic solvents like N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 120°C for 16 hours) .
- Workup : Quenching with saturated NH₄Cl, extraction with dichloromethane, and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the product.
Critical factors include solvent choice, temperature control, and stoichiometric ratios to minimize side reactions. Yields (~31%) can be improved by optimizing reaction time and catalyst use .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- 1H NMR : Prioritize signals for the acetamide methyl group (~2.03–2.07 ppm), pyrimidine protons (~6.8–8.6 ppm), and aromatic protons (doublets in 7.0–7.8 ppm) .
- LC-MS : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 314–362 observed in analogs) and fragmentation patterns to validate the core structure .
- Melting Point : Consistency in melting range (e.g., 85–87°C) helps assess purity .
Advanced Research Questions
Q. How can computational methods be integrated into the design of novel derivatives of this compound?
Methodological Answer:
- Reaction Path Screening : Use quantum chemical calculations (e.g., density functional theory) to predict reactivity and stability of intermediates. Tools like ICReDD’s reaction path search methods enable efficient exploration of substituent effects (e.g., ethoxy vs. methoxy groups) .
- In Silico Docking : Screen derivatives for target binding (e.g., kinase inhibitors) using molecular docking simulations to prioritize synthesis candidates .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Control variables like cell line specificity, solvent (DMSO concentration), and incubation time.
- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerization or degradation .
- Dose-Response Curves : Use multiple concentrations to assess reproducibility and rule out assay-specific artifacts .
Q. How do pH and solvent environment affect the stability and reactivity of this compound during synthesis?
Methodological Answer:
- pH Sensitivity : Acidic conditions may protonate the pyrimidine ring, altering reactivity. Buffered systems (pH 6–8) are recommended for condensation steps to avoid decomposition .
- Solvent Effects : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize charged intermediates during reduction .
Q. What methodologies are employed to optimize reaction parameters for scaling up synthesis in laboratory settings?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to screen variables (temperature, catalyst loading) and identify optimal conditions .
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., substitution reactions) and reduce batch variability .
- In-Line Analytics : Implement FTIR or HPLC monitoring to track reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
